molecular formula C4H7F2NO B2505799 2,2-Difluoromorpholine CAS No. 1263180-85-3

2,2-Difluoromorpholine

Cat. No. B2505799
M. Wt: 123.103
InChI Key: ZERXODVGLXYBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoromorpholine is a chemical compound with the molecular formula C4H7F2NO and a molecular weight of 123.1 . It is used in various chemical reactions and has a CAS number of 1263180-85-3 .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoromorpholine can be analyzed using various tools such as MolView . The structure is based on the molecular formula C4H7F2NO .


Physical And Chemical Properties Analysis

2,2-Difluoromorpholine has a predicted boiling point of 101.9±40.0 °C and a predicted density of 1.21±0.1 g/cm3 . Its pKa is predicted to be 4.91±0.40 .

Scientific Research Applications

Protein Measurement

2,2-Difluoromorpholine has been studied in the context of protein measurement using the Folin phenol reagent. This application focuses on the determination of proteins in various biological samples, taking advantage of the reagent's sensitivity and simplicity (Lowry et al., 1951).

Luminescent Materials

This compound has been involved in the synthesis of Ir(III) complexes that exhibit unique photophysical properties like fluorescence-phosphorescence dual-emission, aggregation-induced fluorescence, and piezochromic behaviors. Such properties make them applicable in data security and the design of smart luminescent materials (Song et al., 2016).

Fluorination Reagents

2,2-Difluoromorpholine derivatives, such as aminodifluorosulfinium salts, have been highlighted for their use as selective fluorination reagents. These compounds offer enhanced thermal stability and ease of handling, making them suitable for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides in biochemical processes (L’Heureux et al., 2010).

Electrochemical Fluorination

Research has also been conducted on the electrochemical fluorination of tertiary amines, including 2,2-Difluoromorpholine, leading to solubilization of perfluoro products and insights into the formation of partially fluorinated compounds (Dimitrov et al., 1994).

Synthesis of Carbonyl Derivatives

The compound plays a role in the preparation of 2,2-difluorohomopropargyl carbonyl derivatives, which are precursors in the synthesis of homopropargylic amides and ketones. This application is significant in the field of organic chemistry and medicinal research (Arimitsu et al., 2008).

Fluorescent Compounds

2,2-Difluoromorpholine has been used in the study of fluorescent 2-benzoylmethylenequinoline difluoroboranes, contributing to understanding the impact of substitution on photophysical properties. This has implications in the development of materials with specific fluorescence characteristics (Zakrzewska et al., 2013).

DNA Kinase Inhibitors

It has been used in the synthesis of DNA-dependent protein kinase inhibitors. This application is crucial in the field of biochemistry and pharmaceuticals, as these inhibitors have potential therapeutic applications (Aristegui et al., 2006).

Antioxidant Activity Measurement

2,2-Difluoromorpholine-related research includes methods for determining antioxidant activity. This is essential in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Crystal Structure Analysis

Studies on the formation and crystal structures of α,ω-perfluoro-dimorpholinoalkanes have been conducted, providing valuable insights into the mechanism of electrochemical fluorination based on ionic mechanisms and steric models (Meinert et al., 1994).

Deep-Blue Phosphorescence

2,2-Difluoromorpholine derivatives have been used in the development of deep-blue iridium(III) complexes for applications in organic light-emitting diodes (OLEDs), contributing significantly to advancements in display technology (Lee et al., 2013).

Lead Structure Research

The compound has been instrumental in the creation of di- and trifluoroethylamines, which are important in medicinal chemistry for lead optimization in drug development (Deutsch et al., 2016).

Fluorination Agent

Morpholinodifluorosulfinium Tetrafluoroborate, a derivative of 2,2-Difluoromorpholine, is used as a deoxofluorinating agent, highlighting its role in chemical synthesis and reactivity (Mahé & Paquin, 2013).

Advanced Laboratory Experiments

It's also utilized in advanced laboratory experiments, such as in the study of oxorhenium complexes for catalytic hydrosilylation and hydrolytic hydrogen production (Ison et al., 2017).

Safety And Hazards

The safety data sheet for 2,2-Difluoromorpholine Hydrochloride indicates that it is for R&D use only . Further details about its safety and hazards are not provided in the search results.

properties

IUPAC Name

2,2-difluoromorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-4(6)3-7-1-2-8-4/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXODVGLXYBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoromorpholine

Citations

For This Compound
1
Citations
SV Ryabukhin, DV Bondarenko… - The Chemical …, 2023 - Wiley Online Library
Modern organic chemistry is a titan supporting and reinforcing pharmaceutical, agricultural, food and material science products. Over the past decades, the organic compounds market …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.